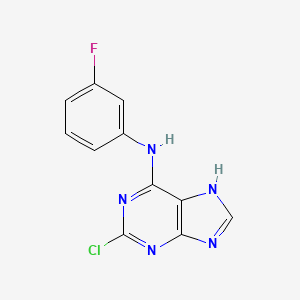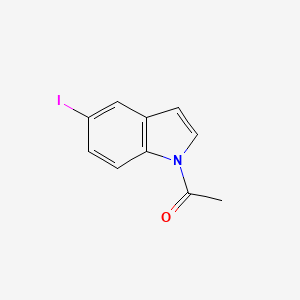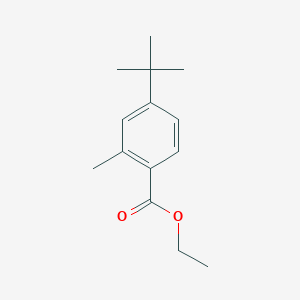![molecular formula C13H17N5O3 B8503016 N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B8503016.png)
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine is a synthetic organic compound that features a triazole ring, a nitro group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Ether Formation: The phenol group is reacted with 3-chloropropan-1-amine in the presence of a base to form the ether linkage.
Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of Nitro Group: N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-aminophenoxy]propan-1-amine.
Hydrolysis of Ether Linkage: 3-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenol and N-methylpropan-1-amine.
Aplicaciones Científicas De Investigación
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in neurological disorders.
Biological Studies: The compound can be used to study the effects of triazole-containing molecules on biological systems, including their antimicrobial and antifungal properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with receptors in the nervous system, potentially modulating neurotransmitter release or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-3-[2-(1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine: Lacks the methyl group on the triazole ring.
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-4-nitrophenoxy]propan-1-amine: Nitro group is in a different position on the aromatic ring.
Uniqueness
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine is unique due to the specific positioning of the nitro and triazole groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H17N5O3 |
|---|---|
Peso molecular |
291.31 g/mol |
Nombre IUPAC |
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine |
InChI |
InChI=1S/C13H17N5O3/c1-10-15-9-17(16-10)12-5-4-11(18(19)20)8-13(12)21-7-3-6-14-2/h4-5,8-9,14H,3,6-7H2,1-2H3 |
Clave InChI |
QUTUBFXRMRBJTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-](/img/structure/B8502977.png)






![3-Pyridinecarboxylic acid,2-[(2,4-difluorophenyl)amino]-5-fluoro-6-methoxy-](/img/structure/B8503037.png)
![[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methanol](/img/structure/B8503038.png)

